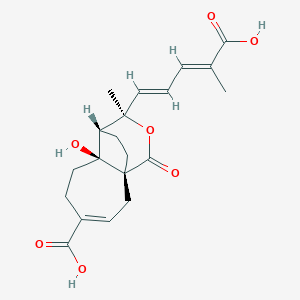
丙烯-1,2,3-三羧酸三丁酯
描述
科学研究应用
Tributyl prop-1-ene-1,2,3-tricarboxylate has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
作用机制
Target of Action
Tributyl prop-1-ene-1,2,3-tricarboxylate, also known as Tributyl aconitate, is a multifaceted compound . .
Mode of Action
It is known to be used in the synthesis of pharmaceuticals and agrochemicals , suggesting it may interact with various biological targets. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Given its use in the synthesis of pharmaceuticals and agrochemicals , it is likely that it may influence a variety of biochemical pathways
Result of Action
As a compound used in the synthesis of pharmaceuticals and agrochemicals , it is likely to have diverse effects depending on the specific context of its use.
准备方法
Tributyl prop-1-ene-1,2,3-tricarboxylate is typically synthesized through the esterification of aconitic acid with butanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions . The general reaction scheme is as follows:
Aconitic acid+ButanolH2SO4Tributyl prop-1-ene-1,2,3-tricarboxylate+Water
Industrial production methods involve similar esterification processes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and efficiency .
化学反应分析
Tributyl prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Esterification: As an ester, it can participate in transesterification reactions with other alcohols.
Hydrolysis: It can be hydrolyzed back to aconitic acid and butanol in the presence of a strong acid or base.
Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation .
相似化合物的比较
Tributyl prop-1-ene-1,2,3-tricarboxylate can be compared with other similar compounds, such as:
Tributyl citrate: Another plasticizer used in the polymer industry, but with different ester groups.
Triethyl citrate: A similar compound with ethyl groups instead of butyl groups, used in food and pharmaceutical industries.
Diethyl phthalate: A commonly used plasticizer with different chemical properties and applications.
Tributyl prop-1-ene-1,2,3-tricarboxylate is unique due to its specific ester groups and its applications in both organic synthesis and as a plasticizer .
属性
IUPAC Name |
tributyl prop-1-ene-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANLNYYTSYHBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864093 | |
| Record name | Tributyl prop-1-ene-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7568-58-3 | |
| Record name | Tributyl aconitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7568-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl prop-1-ene-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl prop-1-ene-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tributyl aconitate demonstrates promising plasticizing properties, particularly in Polyvinyl Chloride (PVC) applications. Research suggests that it can effectively reduce the Young's modulus of PVC blends, enhancing flexibility. [] In a comparative study, tributyl aconitate exhibited comparable or even superior performance to diisononyl phthalate (DINP) in maintaining PVC flexibility over time. [] This finding highlights its potential as a safer alternative to phthalate-based plasticizers in consumer products.
A: While Tributyl aconitate shows promise as a plasticizer, its thermal stability is a point of consideration. Studies indicate that PVC plasticized with DINP exhibits superior thermal stability compared to Tributyl aconitate and other alternatives like tributyl citrate. [] This difference in thermal behavior should be factored into material selection and processing, especially for applications involving elevated temperatures.
A: Yes, Tributyl aconitate has been detected in indoor dust samples. Research utilizing advanced analytical techniques like liquid chromatography coupled with mass spectrometry revealed the presence of Tributyl aconitate alongside other plasticizers like acetyl tributyl citrate and tributyl citrate. [] The presence of Tributyl aconitate in indoor environments underscores its potential for human exposure and the need for further investigation into its potential health effects.
A: Tributyl aconitate has been detected in packaging materials. Studies investigating potential migrants in food packaging identified Tributyl aconitate, among other compounds, in co-extruded films. [] This finding raises concerns about the potential migration of Tributyl aconitate into food and the need to assess its safety in food contact applications.
A: While Tributyl aconitate is primarily recognized for its plasticizing properties, its production involves a catalytic esterification process. Research highlights the use of Amberlyst-15, a solid acid catalyst, to facilitate the esterification of aconitic acid and n-butanol, yielding Tributyl aconitate. [] This process underscores the role of catalysis in achieving efficient and scalable production of Tributyl aconitate.
A: Gas chromatography-mass spectrometry (GC-MS) is a key technique for identifying and quantifying Tributyl aconitate. This method enables the separation and detection of Tributyl aconitate in complex mixtures, making it valuable for analyzing its presence in environmental samples, food packaging, and other matrices. [, ]
A: Given its increasing use and detection in various environments, further research on Tributyl aconitate is crucial. This includes investigating its potential for bioaccumulation, long-term health effects, and exploring strategies for its safe and sustainable use. [] Understanding its environmental fate and potential toxicological risks will be paramount in ensuring its responsible application as a plasticizer and in other potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B1630849.png)



